Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H8ClIN2O2 and a molecular weight of 362.55 g/mol . This compound is part of the naphthyridine family, which consists of fused pyridine rings. It is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its biological activity.
Materials Science: The compound is utilized in the creation of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology:
Mechanism of Action
The biological activity of naphthyridines obtained from various natural sources was summarized in a study . According to previous studies, the naphthyridine alkaloids displayed multiple activities, i.a., antiinfectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .
Future Directions
Preparation Methods
The synthesis of 1,8-naphthyridines, including Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . Industrial production methods often focus on optimizing these synthetic routes to improve yield and reduce environmental impact.
Chemical Reactions Analysis
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles and electrophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like ethanol and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate can be compared to other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different nitrogen atom arrangements and exhibit distinct biological activities.
Indole Derivatives: While structurally different, indole derivatives share some similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O2/c1-2-17-11(16)8-4-6-3-7(13)5-14-10(6)15-9(8)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXOYMQNYAFMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164986 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330583-63-5 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 2-chloro-6-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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